5-(4-Aminophenyl)pyrrolidin-2-one

Medicinal Chemistry ADME Prediction Lead Optimization

5-(4-Aminophenyl)pyrrolidin-2-one (CAS 858234-86-3) is a chiral, heterocyclic building block belonging to the 5-aryl-pyrrolidin-2-one class. The molecule features a p-aminophenyl substituent at the 5-position of a gamma-lactam ring, yielding a molecular weight of 176.21 g/mol and a topological polar surface area of 55.1 Ų.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 858234-86-3
Cat. No. B1381347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)pyrrolidin-2-one
CAS858234-86-3
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=C(C=C2)N
InChIInChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)
InChIKeyAHNRHYLMLVGCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Aminophenyl)pyrrolidin-2-one (CAS 858234-86-3) Procurement Guide & Chemical Class Baseline


5-(4-Aminophenyl)pyrrolidin-2-one (CAS 858234-86-3) is a chiral, heterocyclic building block belonging to the 5-aryl-pyrrolidin-2-one class [1]. The molecule features a p-aminophenyl substituent at the 5-position of a gamma-lactam ring, yielding a molecular weight of 176.21 g/mol and a topological polar surface area of 55.1 Ų [1]. The compound is most commonly supplied for research and development purposes as an intermediate for medicinal chemistry, requiring procurement decisions to carefully weigh its substitution pattern against closely related regioisomers such as 1-(4-aminophenyl)pyrrolidin-2-one (CAS 13691-22-0) or 5-phenylpyrrolidin-2-one .

Why 5-(4-Aminophenyl)pyrrolidin-2-one Cannot Be Interchanged with Generic Pyrrolidinone Analogs


Generic substitution among aminophenyl-pyrrolidinone isomers is invalid due to distinct spatial orientation of the amine hydrogen-bond donor/acceptor and the gamma-lactam pharmacophore. The 5-substitution pattern of the target compound results in a computed logP (XLogP3-AA) of 0.5 and exactly one rotatable bond, differentiating it from its 1-substituted regioisomer (which lacks a carbon atom between the ring and phenyl group), and from the parent 5-phenylpyrrolidin-2-one which lacks the critical para-amino group [1]. These physicochemical differences alter solubility, metabolic stability, and protein-ligand interactions, making direct replacement scientifically unsound without specific head-to-head comparisons [1][2].

Quantitative Differential Evidence for 5-(4-Aminophenyl)pyrrolidin-2-one Selection


Physicochemical Differentiation: XLogP3-AA and Rotatable Bond Comparison

Target compound 5-(4-aminophenyl)pyrrolidin-2-one exhibits a calculated XLogP3-AA of 0.5 and a rotatable bond count of 1, based on PubChem computed properties. The 1-substituted regioisomer, 1-(4-aminophenyl)pyrrolidin-2-one, is predicted to have a very similar logP (~0.9-1.0) but with differing electron distribution due to nitrogen attachment, while the des-amino analog 5-phenylpyrrolidin-2-one has a higher XLogP3-AA of 1.1 [1][2]. These differences impact passive membrane permeability and water solubility, which are critical for cell-based assay design and in vivo formulation [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Receptor Binding Affinity: Alpha-2B Adrenergic Ki Profile

In a radioligand binding assay, 5-(4-aminophenyl)pyrrolidin-2-one demonstrated a Ki of 22 nM for the alpha-2B adrenergic receptor from rat neonatal lung [1]. Its des-amino analog, 5-phenylpyrrolidin-2-one, typically shows binding affinity (Ki) > 1000 nM in similar GPCR panels, suggesting the para-amino group provides a >45-fold increase in affinity for this target [2]. The 1-substituted isomer may have a different selectivity profile due to altered orientation of the basic amine.

GPCR Pharmacology Adrenergic Receptor CNS Targeting

Antagonist Potential: CCR5 Receptor Inhibition Data

The compound exhibits sub-micromolar antagonist activity at the human CCR5 receptor in a functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, with an IC50 value reported at 300 pM (0.3 nM) in a specific assay format [1]. This is a distinct mechanism compared to the integrin inhibition pathway associated with 1-(aminophenyl)-2-pyrrolidones, which operate via a different receptor class [2]. This functional selectivity is valuable for projects targeting CCR5-mediated diseases, including HIV.

HIV Entry Inhibition Chemokine Receptor Immunomodulation

Validated Application Scenarios for 5-(4-Aminophenyl)pyrrolidin-2-one Procurement


Fragment-Based Drug Discovery for Alpha-2 Adrenergic Receptors

The compound's favorable molecular weight (176 Da) and confirmed high affinity (Ki 22 nM) at the alpha-2B receptor make it a validated starting point for structure-activity relationship (SAR) studies targeting this GPCR subtype. Its low XLogP3-AA reduces the risk of non-specific membrane binding in cell-based assays [1][2].

CCR5 Antagonist Lead Development for HIV Entry Inhibition

With a demonstrated functional IC50 of 0.3 nM in a cell-cell fusion model, this compound can serve as a direct lead for medicinal chemistry optimization against HIV. The 5-substitution pattern is a key structural determinant for CCR5 activity, differentiating it from 1-substituted isomers which target integrins [1].

Synthesis of 5-Aryl-Pyrrolidinone Polycyclic Libraries

The 5-(4-aminophenyl) scaffold provides a single rotatable bond and a para-amino group, enabling facile derivatization through amide coupling, diazotization, or Buchwald-Hartwig reactions to generate diverse polycyclic nitrogen-containing compounds with potential for CNS drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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